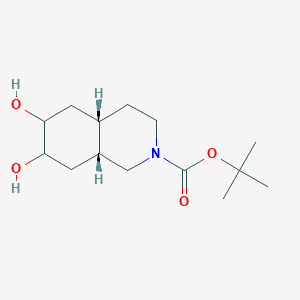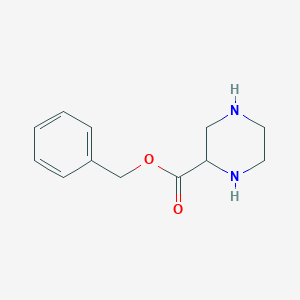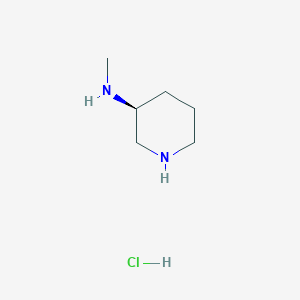
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane
概要
説明
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane, also known as MPTMS, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MPTMS is a silane compound that contains a phenylacetylene moiety and a methoxy group, which makes it highly reactive and versatile in various chemical reactions.
作用機序
The mechanism of action of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane is not fully understood, but it is believed to be due to the presence of the phenylacetylene moiety and the methoxy group. The phenylacetylene moiety is highly reactive and can undergo various chemical reactions, such as nucleophilic addition and oxidation. The methoxy group, on the other hand, makes this compound more hydrophobic, which can enhance its interaction with hydrophobic surfaces.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, but studies have shown that it is relatively non-toxic and does not cause significant harm to living organisms. However, caution should be exercised when handling this compound, as it is highly reactive and can cause skin and eye irritation.
実験室実験の利点と制限
One of the main advantages of using (4-Methoxymethoxy-phenylethynyl)-trimethylsilane in lab experiments is its high reactivity, which makes it a versatile and valuable tool for various chemical reactions. Additionally, this compound is readily available and relatively inexpensive, making it accessible for researchers on a tight budget. However, the high reactivity of this compound can also be a limitation, as it can lead to unwanted side reactions and make it challenging to control the reaction conditions.
将来の方向性
There are several future directions for the research and development of (4-Methoxymethoxy-phenylethynyl)-trimethylsilane. One of the most promising areas is in the synthesis of functionalized silanes and siloxanes for use in advanced materials such as nanocomposites and biomaterials. Additionally, this compound can be modified to enhance its properties, such as increasing its thermal stability or improving its biocompatibility. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a versatile and highly reactive compound that has significant potential in various fields of science. Its unique properties make it a valuable tool for chemical synthesis, and its potential applications in materials science and biotechnology are promising. However, further research is needed to fully understand its mechanism of action and its potential limitations.
科学的研究の応用
(4-Methoxymethoxy-phenylethynyl)-trimethylsilane has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of materials science, where it is used as a precursor for the synthesis of functionalized silanes and siloxanes. These compounds have unique properties such as high thermal stability, low surface energy, and excellent adhesion to various substrates, which make them highly desirable for applications in coatings, adhesives, and sealants.
特性
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2Si/c1-14-11-15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPDXRSVPOCLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

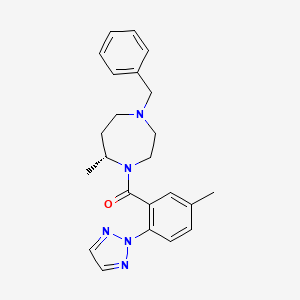
![4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3244460.png)
![(R)-6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244481.png)
![(R)-6,6'-Dimesityl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3244487.png)
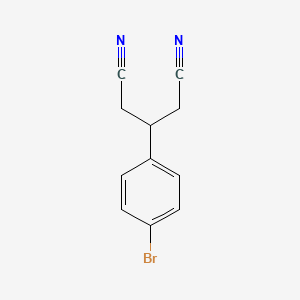
![4-Methyl-2-phenylbenzo[b]thiophene](/img/structure/B3244498.png)
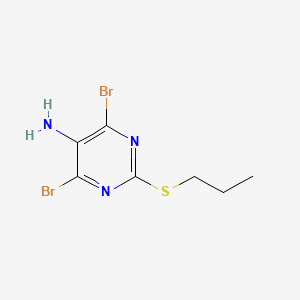
![Ethanol, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-bromo-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-](/img/structure/B3244506.png)

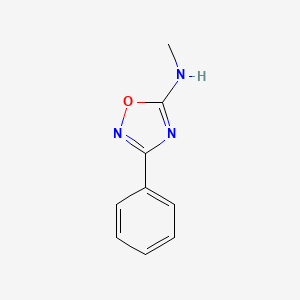
![Ethyl 3-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3244527.png)
